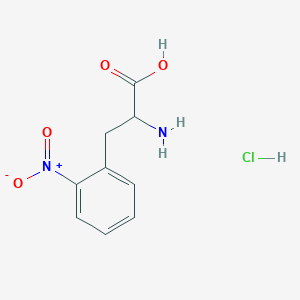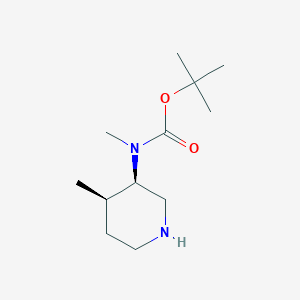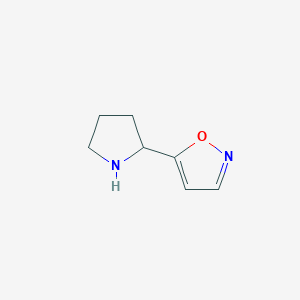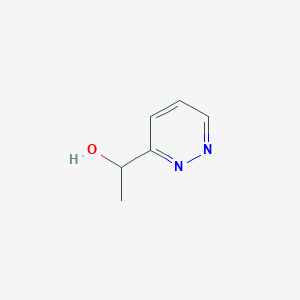
2-Amino-3-(2-nitrophenyl)propionic acid hydrochloride
Overview
Description
2-Amino-3-(2-nitrophenyl)propionic acid hydrochloride, also known as ANPA, is a chemical compound that has gained significant attention in scientific research. It is used as an active pharmaceutical intermediate . The empirical formula of this compound is C9H10N2O4·HCl and it has a molecular weight of 246.65 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string [O-]N+=CC=C1CC(N)C(O)=O)=O.Cl . The InChI key for this compound is XNPWOQZTJFYSEI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid with a white to pale brown color . It is slightly soluble in water . The storage temperature is recommended to be 0-5°C .Scientific Research Applications
Spectroscopic Profiling and Molecular Docking Analysis
2-Amino-3-(2-nitrophenyl)propionic acid hydrochloride (3-ANPPA) has been characterized using FT-IR, FT-Raman, and UV–Visible spectroscopy. It's used in molecular docking investigations due to its low toxicity levels and bonding properties. 3-ANPPA's interaction with different proteins, such as protein 5T30, reveals minimum binding energies, indicating its potential in biological studies (Abraham et al., 2018).
Role in Synthesis of Pharmaceutical Compounds
The compound plays a role in the synthesis of pharmaceuticals, such as Nifekalant hydrochloride, an antiarrhythmic drug. Its formation involves amination and other chemical reactions, showcasing its utility in complex drug synthesis processes (Jiang Qing-qian, 2004).
Analysis in Pharmaceutical Forms
It's used in the analysis of pharmaceutical compounds like chloramphenicol in various forms, employing techniques like liquid chromatography. This demonstrates its utility in the quality control and analysis of pharmaceutical products (Al-Rimawi & Kharoaf, 2011).
Synthesis of Novel Compounds
The compound aids in synthesizing new chemical entities, such as 1,2-disubstituted-6-nitro-1,4-dihydroquinazolines. This showcases its versatility in creating novel chemical structures for various potential applications (Wang et al., 2005).
Biomimetic Reactions
It's used in the creation of zinc complexes and subsequent biomimetic reactions, indicating its role in mimicking biological processes and studying metal-organic interactions (Calvo & Vahrenkamp, 2005).
Optical Resolution and Pharmaceutical Intermediates
It serves in optical resolution processes to obtain specific isomers of amino acids, vital for creating optically active pharmaceutical intermediates (Shiraiwa et al., 2003).
Photolabile Protecting Groups
This compound is integral in the development of photolabile protecting groups for amino acids, important in peptide synthesis and array construction (DeLisi et al., 2003).
Safety and Hazards
This compound is considered hazardous. It is incompatible with strong oxidizing agents, acids, and bases . Safety measures include avoiding dust formation, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation . It is also recommended to use personal protective equipment as required .
Future Directions
Mechanism of Action
Target of Action
This compound is primarily used in chemical research
Mode of Action
It has been suggested that it may be involved in the formation of nanoparticles (nps) in certain tumor tissues
Biochemical Pathways
It is suggested that it may play a role in the formation of nanoparticles in certain tumor tissues
Pharmacokinetics
It is slightly soluble in water , which may impact its bioavailability
Result of Action
It has been suggested that it may be involved in the formation of nanoparticles in certain tumor tissues
Action Environment
It is recommended to store the compound away from oxidizing agents and in a cool, dry, and well-ventilated condition
properties
IUPAC Name |
2-amino-3-(2-nitrophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4.ClH/c10-7(9(12)13)5-6-3-1-2-4-8(6)11(14)15;/h1-4,7H,5,10H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMHHZNHDCSDQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2-Dimethyl-4-oxobenzo[1,3]dioxin-5-yl triflate](/img/structure/B3108246.png)




![5-Azaspiro[2.4]heptane-4,7-dione](/img/structure/B3108283.png)





![7,7-Dimethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B3108349.png)
